molecular formula C11H18F3NO3 B13384593 (2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine

(2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine

Cat. No.: B13384593
M. Wt: 269.26 g/mol
InChI Key: CRSWFECHMDRHHV-UHFFFAOYSA-N
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Description

(2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine typically involves several key steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine precursor.

    Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde under basic conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-1-Boc-2-(hydroxymethyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2R,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine:

Uniqueness

(2R,4S)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFECHMDRHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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